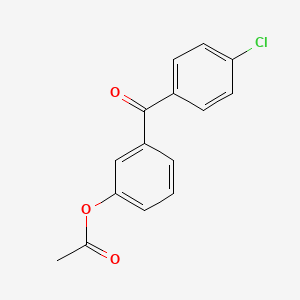

3-Acetoxy-4'-chlorobenzophenone

説明

3-Acetoxy-4'-chlorobenzophenone is a benzophenone derivative featuring an acetoxy group (-OAc) at the 3-position of one aromatic ring and a chloro (-Cl) substituent at the 4'-position of the second ring.

特性

IUPAC Name |

[3-(4-chlorobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO3/c1-10(17)19-14-4-2-3-12(9-14)15(18)11-5-7-13(16)8-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZTWVHDRPGENH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641631 | |

| Record name | 3-(4-Chlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-55-5 | |

| Record name | 3-(4-Chlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions:

Friedel-Crafts Acylation: One common method to synthesize 3-Acetoxy-4’-chlorobenzophenone involves the Friedel-Crafts acylation of 3-acetoxybenzoyl chloride with 4-chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Esterification: Another method involves the esterification of 3-hydroxy-4’-chlorobenzophenone with acetic anhydride in the presence of a base such as pyridine. This reaction results in the formation of the acetoxy group at the desired position.

Industrial Production Methods: Industrial production of 3-Acetoxy-4’-chlorobenzophenone often employs large-scale Friedel-Crafts acylation due to its efficiency and high yield. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent product quality.

化学反応の分析

Types of Reactions:

Oxidation: 3-Acetoxy-4’-chlorobenzophenone can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can lead to the formation of hydroxy derivatives. Sodium borohydride or lithium aluminum hydride are typical reducing agents used in these reactions.

Substitution: The chlorine atom in 3-Acetoxy-4’-chlorobenzophenone can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. This reaction often requires a catalyst or a base to facilitate the substitution.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide or a catalyst like palladium.

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Hydroxy derivatives.

Substitution: Amino or thiol-substituted benzophenones.

科学的研究の応用

3-Acetoxy-4’-chlorobenzophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of benzodiazepine derivatives.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

作用機序

The mechanism of action of 3-Acetoxy-4’-chlorobenzophenone involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding hydroxy derivative, which can then interact with various enzymes and receptors. The chlorine atom can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and biological activity.

類似化合物との比較

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical parameters of 3-Acetoxy-4'-chlorobenzophenone and its analogs:

Reactivity and Functional Group Effects

- Electron-Withdrawing vs. Electron-Donating Substituents: The chloro and acetoxy groups in this compound are electron-withdrawing, directing electrophilic substitution reactions to meta/para positions and increasing stability toward nucleophilic attack. In contrast, methyl (in 3-Acetoxy-4'-methylbenzophenone) and amino (in 3-Amino-4'-chlorobenzophenone) groups donate electron density, altering reactivity patterns . The acetoxy group can act as a protecting group for phenolic hydroxyls, as seen in synthesis pathways for related compounds (e.g., hydrolysis of 4-(benzyloxy)-3-phenethoxybenzaldehyde to phenol derivatives ).

- Steric Effects: Bulkier substituents like butyl (in 3-Acetoxy-4'-butylbenzophenone) or isopropyl groups reduce crystallinity and solubility in aqueous media, favoring applications in hydrophobic matrices .

生物活性

3-Acetoxy-4'-chlorobenzophenone (CAS No. 890099-55-5) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a detailed examination of its biological activity, including antimicrobial, anticancer properties, and its role as a precursor in drug development.

Chemical Structure and Properties

This compound is characterized by the presence of an acetoxy group and a chlorine atom on the benzophenone structure. The molecular formula is C15H13ClO3, and it has a molecular weight of 288.72 g/mol. The compound's structure can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism of action involves disrupting bacterial cell membranes, leading to increased permeability and eventual cell death.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies have indicated that the compound can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells.

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 25 |

| HeLa | 30 |

| A549 (lung cancer) | 40 |

The observed cytotoxicity is attributed to the compound's ability to induce apoptosis through the activation of caspase pathways.

The biological activity of this compound can be attributed to its structural features, particularly the acetoxy group, which enhances solubility and facilitates interactions with biomolecules. The chlorinated aromatic ring may also participate in π-π stacking interactions with DNA or proteins, potentially leading to altered biochemical pathways.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's efficacy against biofilms formed by E. coli. Results revealed a significant reduction in biofilm formation at sub-MIC concentrations, suggesting potential applications in treating biofilm-associated infections.

- Cancer Cell Inhibition : Research conducted at a prominent university investigated the compound's effects on apoptosis in MDA-MB-231 cells. Flow cytometry analysis showed increased early apoptosis rates when treated with varying concentrations of this compound.

Applications in Drug Development

Given its promising biological activities, this compound is being explored as a precursor for synthesizing novel therapeutic agents. Its derivatives are under investigation for potential applications in treating infections and various cancers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。